molecular formula C29H34Cl2N6O3S2 B1665838 Avatrombopag CAS No. 570406-98-3

Avatrombopag

カタログ番号 B1665838
CAS番号: 570406-98-3
分子量: 649.7 g/mol
InChIキー: OFZJKCQENFPZBH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Avatrombopag, sold under the brand name Doptelet, is a medication used for certain conditions that lead to thrombocytopenia (low platelets) such as thrombocytopenia associated with chronic liver disease in adults who are to undergo a planned medical or dental procedure . It is an orally administered drug that mimics the natural compound (thrombopoietin) responsible for stimulating the production of platelets, an essential component of the clotting process that prevents excessive bleeding .


Synthesis Analysis

The key steps for the synthesis of Avatrombopag involve a selective nucleophilic aromatic substitution reaction and an amide bond formation reaction . Avatrombopag is produced by hydrolysis of an ester produced from 5-chloro-6-(4-(ethoxycarbonyl)piperidin-1-yl)nicotinic acid and 4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine .


Molecular Structure Analysis

Avatrombopag has a molecular formula of C29H34Cl2N6O3S2 and a molecular weight of 649.65 . It is > 96% bound to human plasma proteins according to in vitro data .


Chemical Reactions Analysis

Avatrombopag is an orally administered, nonpeptide thrombopoietin receptor agonist (TPO-RA) that mimics the biological activities of TPO . It is associated with a significantly greater platelet response than placebo in patients with chronic ITP .


Physical And Chemical Properties Analysis

Avatrombopag has a molecular weight of 649.65 and is soluble in DMSO . It is available as a 20-mg tablet administered orally .

科学的研究の応用

Treatment of Immune Thrombocytopenia (ITP)

  • Scientific Field : Hematology
  • Application Summary : Avatrombopag has been used in the treatment of Immune Thrombocytopenia (ITP), a condition where the immune system destroys its own platelets, leading to a low platelet count .
  • Methods of Application : In a retrospective analysis, 50 adult ITP patients received Avatrombopag across two centers from January 2021 to March 2023 . The median duration of follow-up was 16.5 months .
  • Results : Platelet response (platelet count ≥30 × 10 9 /L) was achieved in 44/50 (88%) and complete platelet response (platelet count ≥100 × 10 9 /L) was seen in 35/50 patients (70%) after using Avatrombopag . The median time of platelets rising above 30 × 10 9 /L was 7 days .

Treatment of Chemotherapy-Induced Thrombocytopenia (CIT)

  • Scientific Field : Oncology
  • Application Summary : Avatrombopag has been used for the treatment of thrombocytopenia induced by chemotherapy in patients with solid tumors .
  • Methods of Application : This multicenter, open-label, single-arm trial enrolled CIT patients in eight centers from October 2020 to April 2021 . The participants received Avatrombopag tablets 60 mg once a day for 5–10 days .
  • Results : The cumulative effective rate (any criteria) was 70.3% at 4 weeks . 42 (56.8%) achieved platelet count ≥100×10 9 /L, 44 (59.5%) increased by ≥ 50×10 9 /L, and 27 (36.5%) increase by ≥ 100% from baseline . The duration of grade III and IV platelet reduction was 4.2 ± 5.3 days .

Treatment of Thrombocytopenia with TPO or TPORA Ineffective

  • Scientific Field : Hematology
  • Application Summary : Avatrombopag has been used in the treatment of thrombocytopenia in patients who have failed to respond to TPO or other TPORA (including Eltrombopag, Herombopag) treatment .
  • Methods of Application : In this prospective, single-arm, exploratory clinical study, patients with platelet counts less than 25×10 9 /L were administered oral Avatrombopag at an initial dose of 20mg/d or 40 mg/d . The complete blood count was monitored at least once a week, and the drug dose was adjusted according to the platelet level .
  • Results : After 4 weeks of treatment, 17 patients showed response to the drug (platelet count between 30 and 100×10 9 /L, at least doubling of the baseline count, and absence of bleeding), with a median response time of 14 (5-27) days .

Management of Chemotherapy-Induced Thrombocytopenia (CIT) for Lymphoma

  • Scientific Field : Oncology
  • Application Summary : Avatrombopag has been used for the management of CIT in patients with lymphoma .
  • Results : The specific results or outcomes obtained for this application are not detailed in the available resources. However, it is mentioned that Avatrombopag is effective and safe in the management of CIT for lymphoma .

Treatment of Thrombocytopenia in Patients with Liver Disease

  • Scientific Field : Hepatology
  • Application Summary : Avatrombopag has been used in the treatment of thrombocytopenia in patients with liver disease . These patients were intolerant or unresponsive to other treatments such as Eltrombopag or Hetrombopag .
  • Methods of Application : In this retrospective analysis, 50 adult patients with liver disease who were intolerant or unresponsive to Eltrombopag or Hetrombopag were treated with Avatrombopag . The median duration of follow-up was 16.5 months .
  • Results : Platelet response (platelet count ≥30 × 10 9 /L) was achieved in 44/50 (88%) and complete platelet response (platelet count ≥100 × 10 9 /L) was seen in 35/50 patients (70%) after using Avatrombopag . The median time of platelets rising above 30 × 10 9 /L was 7 days .

Treatment of Thrombocytopenia in Patients with Myelodysplastic Syndromes (MDS)

  • Scientific Field : Oncology
  • Application Summary : Avatrombopag has been used in the treatment of thrombocytopenia in patients with Myelodysplastic Syndromes (MDS) .
  • Methods of Application : In this prospective, single-arm, exploratory clinical study, patients with platelet counts less than 25×10 9 /L who have failed to respond to TPO or other TPORA (including Eltrombopag, Herombopag) treatment were administered oral Avatrombopag at an initial dose of 20mg/d or 40 mg/d . The complete blood count was monitored at least once a week, and the drug dose was adjusted according to the platelet level .
  • Results : After 4 weeks of treatment, 17 patients showed response to the drug (platelet count between 30 and 100×10 9 /L, at least doubling of the baseline count, and absence of bleeding), with a median response time of 14 (5-27) days .

将来の方向性

Avatrombopag represents a convenient and effective second-line treatment for patients with chronic ITP and can prevent bleeding events in patients with CLD scheduled to undergo a procedure . It offers a useful alternative to other available treatments in both indications . Further studies are needed to evaluate the long-term safety and efficacy of Avatrombopag in different patient populations .

特性

IUPAC Name

1-[3-chloro-5-[[4-(4-chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)-1,3-thiazol-2-yl]carbamoyl]pyridin-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34Cl2N6O3S2/c30-20-15-23(41-17-20)24-27(37-12-10-35(11-13-37)21-4-2-1-3-5-21)42-29(33-24)34-26(38)19-14-22(31)25(32-16-19)36-8-6-18(7-9-36)28(39)40/h14-18,21H,1-13H2,(H,39,40)(H,33,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZJKCQENFPZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C3=C(N=C(S3)NC(=O)C4=CC(=C(N=C4)N5CCC(CC5)C(=O)O)Cl)C6=CC(=CS6)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34Cl2N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30205667
Record name Avatrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

649.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Avatrombopag is an orally bioavailable, small molecule thrombopoietin (TPO) receptor agonist that stimulates proliferation and differentiation of megakaryocytes from bone marrow progenitor cells resulting in an increased production of platelets. Avatrombopag is not competitive with thrombopoietin for binding to the TPO receptor and has an additive pharmacological effect with TPO on platelet production. Avatrombopag is a thrombopoietin receptor (TPOR; MPL) agonist, with possible megakaryopoiesis stimulating activity. After administration, avatrombopag binds to and stimulates the platelet thrombopoeitin receptor (TPOR), which can lead to the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells. This process increases the production of platelets and may serve to prevent chemotherapy-induced thrombocytopenia (CIT). TPOR is classified as a cytokine receptor and as a member of the hematopoietin receptor superfamily.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Avatrombopag

CAS RN

570406-98-3
Record name Avatrombopag
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=570406-98-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avatrombopag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570406983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avatrombopag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11995
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Avatrombopag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30205667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVATROMBOPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H8GSZ4SQL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avatrombopag
Reactant of Route 2
Reactant of Route 2
Avatrombopag
Reactant of Route 3
Reactant of Route 3
Avatrombopag
Reactant of Route 4
Avatrombopag
Reactant of Route 5
Avatrombopag
Reactant of Route 6
Reactant of Route 6
Avatrombopag

Citations

For This Compound
1,660
Citations
ZM Virk, DJ Kuter, H Al‐Samkari - Expert opinion on …, 2021 - Taylor & Francis
… of food–drug interactions, avatrombopag is a favorable option for ITP, … avatrombopag is comparable to lusutrombopag, another TPO-RA. Finally, the results of the study of avatrombopag …
Number of citations: 24 www.tandfonline.com
DJ Kuter - Blood Reviews, 2022 - Elsevier
… Avatrombopag interacts with the transmembrane domain of … Structural differences between avatrombopag and other TPO-… Avatrombopag has a favorable pharmacological profile with …
Number of citations: 26 www.sciencedirect.com
H Al-Samkari, J Kolb-Sielecki, SZ Safina… - The Lancet …, 2022 - thelancet.com
Background Chemotherapy-induced thrombocytopenia is common and causes chemotherapy dose reductions or treatment delays, bleeding, and suboptimal oncological outcomes. We …
Number of citations: 20 www.thelancet.com
MD Tarantino, JB Bussel, EJ Lee… - British Journal of …, 2023 - Wiley Online Library
… avatrombopag dose (exposures equivalent to≥ 14 times the area under the curve compared to patients who received a 60-mg daily dose of avatrombopag). … efficacy of avatrombopag to …
Number of citations: 3 onlinelibrary.wiley.com
C Li, X Li, F Huang, J Yang, A Wu, L Wang… - Frontiers in …, 2019 - frontiersin.org
… Conclusions: This meta-analysis showed that avatrombopag was an effective treatment for … show that avatrombopag is effective for the treatment of thrombocytopenia. Avatrombopag …
Number of citations: 10 www.frontiersin.org
M Długosz-Danecka, J Zdziarska… - Expert Review of Clinical …, 2019 - Taylor & Francis
… Avatrombopag is a new candidate in this class that has been … of the clinical data of avatrombopag, which was approved in May … Expert commentary: Avatrombopag induces doubling …
Number of citations: 12 www.tandfonline.com
A Markham - Drugs, 2021 - Springer
… Clinical trials in patients with ITP show that avatrombopag … avatrombopag prior to surgery reduced the need for platelet transfusions or rescue procedures for bleeding. Avatrombopag is …
Number of citations: 18 link.springer.com
H Al‐Samkari, S Nagalla - Platelets, 2022 - Taylor & Francis
… avatrombopag at 20 mg daily, and those originally assigned to avatrombopag treatment re-initiated avatrombopag … After avatrombopag dose titration, concomitant ITP medications were …
Number of citations: 19 www.tandfonline.com
DJ Kuter, LF Allen - British Journal of Haematology, 2018 - Wiley Online Library
Avatrombopag is an oral thrombopoietin receptor agonist that has been recently approved for treating thrombocytopenia in chronic liver disease patients needing invasive procedures. …
Number of citations: 22 onlinelibrary.wiley.com
N Terrault, YC Chen, N Izumi, Z Kayali, P Mitrut… - Gastroenterology, 2018 - Elsevier
… 60 mg avatrombopag and 88.1% of patients who received 40 mg avatrombopag met the … In the ADAPT-2 study, 68.6% of patients who received 60 mg avatrombopag and 87.9% of …
Number of citations: 176 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。